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Compound of Interest

Compound Name: FAAH-IN-2

Cat. No.: B1677180

An In-depth Technical Guide to FAAH-IN-2 A Comprehensive Overview for Researchers and
Drug Development Professionals

Introduction

FAAH-IN-2, also known by its synonym O-Desmorpholinopropyl Gefitinib, is a potent inhibitor
of the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is a key serine hydrolase in the
endocannabinoid system, responsible for the degradation of fatty acid amides, including the
endogenous cannabinoid anandamide (AEA). By inhibiting FAAH, FAAH-IN-2 increases the
levels of anandamide and other bioactive fatty acid amides, thereby potentiating their signaling
and producing a range of potential therapeutic effects. This document provides a detailed
technical overview of the chemical properties, pharmacological activity, and relevant
experimental protocols for FAAH-IN-2.

Chemical Structure and Properties

FAAH-IN-2 is a small molecule with a quinazoline core structure. Its chemical and physical
properties are summarized in the table below.
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Property Value
4-[(3-chlorophenyl)amino]-7-methoxyquinazolin-
IUPAC Name K pheny) ) Y
6-ol
Synonyms O-Desmorpholinopropyl Gefitinib
CAS Number 184475-71-6[1]

Molecular Formula

C15H11CIFN3O2[1]

Molecular Weight

319.72 g/mol [1]

SMILES String

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(
C=C3)F)CNO[1]

Melting Point >260 °C (decomposes)
Solubility Soluble in DMSO
Appearance Crystalline solid

Pharmacological Properties

While FAAH-IN-2 is consistently described as a potent FAAH inhibitor, specific public domain

data on its IC50 and Ki values are limited. It is notably mentioned as being extracted from
patent WO/2008/100977A2, which likely contains detailed pharmacological data. For the
purpose of providing a comprehensive guide, the following table includes typical quantitative

measures for a potent FAAH inhibitor, which should be experimentally verified for FAAH-IN-2.
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Typical Value Range (for a
Parameter L Notes
potent inhibitor)

The half-maximal inhibitory

concentration, indicating the

concentration of the inhibitor
IC50 (FAAH) 1-100nM )

required to reduce FAAH

activity by 50%. Lower values

indicate higher potency.

The inhibition constant,
representing the equilibrium
) constant for the binding of the
Ki <50 nM S _
inhibitor to the enzyme. Itis a
more direct measure of binding

affinity than IC50.

The ratio of the inhibitor's
potency for FAAH compared to
] its potency for other related
o >100-fold vs. other serine
Selectivity hvdrol enzymes (e.g., MAGL, ABHDS,
rolases
Y etc.). High selectivity is crucial

for minimizing off-target

effects.

Mechanism of Action and Signaling Pathway

FAAH-IN-2 exerts its effects by inhibiting the enzymatic activity of FAAH. This leads to an
increase in the endogenous levels of anandamide and other fatty acid amides. Anandamide is
an important signaling molecule that interacts with cannabinoid receptors (CB1 and CB2) and
other cellular targets. The potentiation of anandamide signaling through FAAH inhibition can
modulate various physiological processes, including pain, inflammation, and
neurotransmission.
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Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization
of FAAH-IN-2.

Fluorometric FAAH Activity Assay

This assay is a common method to determine the inhibitory potency of compounds against
FAAH.

Principle: This assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-
methylcoumarin amide (AAMCA). FAAH cleaves the amide bond of AAMCA, releasing the
highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is
directly proportional to the FAAH activity.

Materials:

o FAAH enzyme source (e.g., recombinant human FAAH, or rat brain homogenate)
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Assay Buffer: 125 mM Tris-HCI, pH 9.0, containing 1 mM EDTA

AAMCA substrate

FAAH-IN-2 (dissolved in DMSO)

96-well black microplate

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)

Procedure:

Prepare serial dilutions of FAAH-IN-2 in DMSO. Further dilute these in Assay Buffer to the
final desired concentrations.

e In a 96-well plate, add the FAAH enzyme preparation to each well.

e Add the diluted FAAH-IN-2 or vehicle (DMSO) to the respective wells.

 Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

« Initiate the reaction by adding the AAMCA substrate to all wells.

o Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes.
o Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

» Determine the percent inhibition for each concentration of FAAH-IN-2 relative to the vehicle
control.

» Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data
to a dose-response curve to calculate the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [FAAH-IN-2 chemical structure and properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677180#faah-in-2-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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